molecular formula C13H10ClN3OS B5855363 3-chloro-N-(pyridin-3-ylcarbamothioyl)benzamide

3-chloro-N-(pyridin-3-ylcarbamothioyl)benzamide

Cat. No.: B5855363
M. Wt: 291.76 g/mol
InChI Key: QSBXLLVCPDIKIK-UHFFFAOYSA-N
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Description

3-chloro-N-(pyridin-3-ylcarbamothioyl)benzamide is a thiourea derivative that has garnered attention due to its potential applications in various fields, including medicinal chemistry and materials science. This compound is characterized by the presence of a chloro-substituted benzamide moiety linked to a pyridine ring through a carbamothioyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(pyridin-3-ylcarbamothioyl)benzamide typically involves the reaction of 3-chlorobenzoyl chloride with potassium thiocyanate in acetone to form the intermediate 3-chlorobenzoyl isothiocyanate. This intermediate is then reacted with 3-aminopyridine to yield the final product. The reaction conditions generally include:

    Solvent: Acetone

    Temperature: Room temperature to reflux

    Reaction Time: Several hours to overnight

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(pyridin-3-ylcarbamothioyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The thiourea moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-chloro-N-(pyridin-3-ylcarbamothioyl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chloro and pyridine substituents contribute to its reactivity and potential as a versatile intermediate in organic synthesis.

Properties

IUPAC Name

3-chloro-N-(pyridin-3-ylcarbamothioyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClN3OS/c14-10-4-1-3-9(7-10)12(18)17-13(19)16-11-5-2-6-15-8-11/h1-8H,(H2,16,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSBXLLVCPDIKIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)NC(=S)NC2=CN=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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